molecular formula C18H26N4O B5553848 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B5553848
M. Wt: 314.4 g/mol
InChI Key: REUGNYPEDPCQDS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide, commonly known as DMP785, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research indicates the synthesis of derivatives including N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide and their cytotoxic activities against various cancer cell lines. For instance, Deady et al. (2003) described the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines that showed significant cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds displaying potent activity with IC(50) values less than 10 nM (Deady et al., 2003). A related study by the same authors in 2005 expanded on this work, demonstrating the broad range of cytotoxicity against these cancer models for compounds bearing a diverse range of substituents (Deady et al., 2005).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) explored the chemical behavior of related compounds, leading to the synthesis of pyrazolopyridine derivatives with noteworthy antioxidant, antitumor, and antimicrobial activities. Compounds from this study demonstrated significant activity against liver and breast cancer cell lines, as well as against Gram-positive and Gram-negative bacteria (El‐Borai et al., 2013).

Antitumor Derivatives and Efficacy

Additional research by Bu et al. (2002) on pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives, including N-[2-(dimethylamino)ethyl]-1-(2-(dimethylamino)ethyl)-1,2-dihydropyrazolo[3,4,5-kl]acridine-5-carboxamide, revealed appreciable cytotoxicity in a panel of cell lines, suggesting the potential for anticancer derivatives within this chemical framework (Bu et al., 2002).

Pharmacokinetic Divergence in Cancer Treatment

Lukka et al. (2012) investigated the pharmacokinetics of a series of benzonaphthyridine anti-cancer agents, including N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide, highlighting the divergence between tumor and plasma pharmacokinetics, which may inform dosage strategies for maximizing therapeutic efficacy while minimizing side effects (Lukka et al., 2012).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-5-6-15-11-16(21-20-15)18(23)19-12-17(22(3)4)14-9-7-13(2)8-10-14/h7-11,17H,5-6,12H2,1-4H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUGNYPEDPCQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)NCC(C2=CC=C(C=C2)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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